PS-1145 is a selective, small-molecule inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. With a reported IC50 of 88 nM for IKKβ, it effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation. This mechanism makes PS-1145 a valuable tool for investigating the roles of NF-κB in inflammation, immune responses, cell survival, and tumorigenesis. The compound belongs to the imidazo[1,2-a]quinoxaline and β-carboline classes of kinase inhibitors.
Substituting PS-1145 with other common IKK inhibitors, such as the allosteric inhibitor BMS-345541, is inadvisable without re-validation due to significant differences in potency, selectivity, and mechanism of action. PS-1145 is reported as an ATP-competitive inhibitor, whereas BMS-345541 binds to an allosteric site, leading to different effects on kinase conformation and substrate interaction. These mechanistic distinctions, coupled with variances in kinase selectivity profiles and cellular permeability, mean that direct substitution can lead to altered off-target effects, different effective concentrations, and ultimately, non-reproducible experimental outcomes. Therefore, for studies requiring consistent and specific ATP-competitive inhibition of IKKβ, PS-1145 provides a distinct pharmacological profile that is not replicated by structurally or mechanistically different inhibitors.
In biochemical assays, PS-1145 demonstrates approximately 3-fold greater potency against the IKKβ (IKK-2) catalytic subunit compared to the widely used allosteric inhibitor BMS-345541. PS-1145 inhibits IKKβ with an IC50 of approximately 100 nM, whereas BMS-345541 has a reported IC50 of 300 nM for the same target.
| Evidence Dimension | IKKβ (IKK-2) Inhibition (IC50) |
| Target Compound Data | 100 nM |
| Comparator Or Baseline | BMS-345541: 300 nM |
| Quantified Difference | ~3x more potent |
| Conditions | Biochemical enzyme inhibition assay |
Higher potency allows for the use of lower concentrations in cell-based assays, reducing the risk of off-target effects and increasing the specificity of the experimental results.
PS-1145 was screened against a panel of 14 other kinases and demonstrated high selectivity for IKKβ, with IC50 values greater than 100 µM for all other tested kinases. This contrasts with many kinase inhibitors which can have activity against multiple targets, complicating data interpretation. The comparator BMS-345541 was also shown to be selective against a panel of 15 kinases.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | >100 µM against a panel of 14 kinases |
| Comparator Or Baseline | General kinase inhibitors with broader activity profiles |
| Quantified Difference | Highly selective for IKKβ |
| Conditions | Kinase screening panel |
High selectivity is critical for ensuring that observed biological effects are due to the inhibition of IKKβ and not confounding off-target activities, which is essential for target validation studies.
PS-1145 exhibits high solubility in DMSO, reaching up to 50 mg/mL (154.92 mM), facilitating the preparation of concentrated stock solutions for in vitro assays. For in vivo applications, established protocols describe formulations in vehicles like 10% DMSO + 90% Corn Oil at 2.5 mg/mL or as a suspended solution at 2.08 mg/mL using PEG300/Tween-80/Saline for intraperitoneal or oral administration. This contrasts with compounds that have poor or undocumented solubility, which can create significant handling and bioavailability challenges.
| Evidence Dimension | Solubility and Formulation |
| Target Compound Data | DMSO: 50 mg/mL; Corn Oil (10% DMSO): 2.5 mg/mL; PEG300/Tween-80/Saline: 2.08 mg/mL |
| Comparator Or Baseline | Compounds with poor or undefined solubility/formulation protocols |
| Quantified Difference | Provides clear, high-concentration solubility and established in vivo formulation methods |
| Conditions | Standard laboratory solvents and in vivo vehicles |
Documented high solubility and established formulation protocols save researchers time, reduce experimental variability, and enable reliable dosing for both cell culture and animal studies.
Due to its ~3-fold higher potency than BMS-345541 and its documented selectivity over other kinases, PS-1145 is well-suited for studies aiming to specifically validate the role of IKKβ in a biological pathway. Its use minimizes the risk that observed effects are due to insufficient target engagement or off-target inhibition.
PS-1145 effectively blocks TNFα-induced NF-κB activation and inhibits the expression of downstream target genes like IL-6 and ICAM-1. Its high solubility in DMSO allows for easy preparation of working solutions for cell-based assays investigating inflammation, apoptosis, and cell proliferation.
With established formulation protocols for oral and intravenous administration, PS-1145 has been successfully used in rodent models to inhibit tumor growth and reduce inflammation. Its proven in vivo efficacy makes it a reliable choice for preclinical studies investigating NF-κB-driven pathologies.